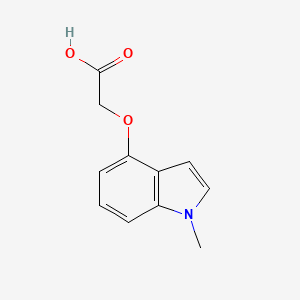

2-(1-methyl-1H-indol-4-yloxy)acetic acid

Description

Properties

IUPAC Name |

2-(1-methylindol-4-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12-6-5-8-9(12)3-2-4-10(8)15-7-11(13)14/h2-6H,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHFSSFGKUEGNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC=C2OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Hydroxy-1-methylindole Intermediate

- The 1-methylindole core is functionalized at the 4-position to introduce a hydroxyl group.

- This can be achieved through selective electrophilic substitution or by demethylation of a protected intermediate.

- Literature reports often start with 1-methylindole derivatives bearing a hydroxyl or protected hydroxyl group at the 4-position to facilitate subsequent ether formation.

Etherification via Alkylation with Haloacetic Esters

- The 4-hydroxy-1-methylindole is reacted with ethyl bromoacetate or methyl bromoacetate in the presence of a base such as anhydrous potassium carbonate (K2CO3).

- The reaction is typically conducted in dry acetone or DMF as solvent under reflux or elevated temperature conditions.

- The base deprotonates the phenol, generating the phenolate ion, which then undergoes nucleophilic substitution with the haloacetate to form the ethyl or methyl 2-(1-methyl-1H-indol-4-yloxy)acetate intermediate.

| Reagents | Conditions | Outcome |

|---|---|---|

| 4-Hydroxy-1-methylindole | K2CO3, ethyl bromoacetate | Reflux in dry acetone, 40 h |

| or DMF, 60-70 °C, overnight | Etherification to ester intermediate |

Hydrolysis to this compound

- The ester intermediate is subjected to basic hydrolysis using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of methanol, tetrahydrofuran (THF), and water.

- The reaction is carried out at room temperature or slightly elevated temperature for 12-14 hours.

- After completion, the mixture is acidified with a dilute acid (e.g., citric acid) to precipitate the free acid.

- The product is extracted, dried, and purified, typically by recrystallization or chromatography.

| Hydrolysis Agent | Solvent System | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| LiOH hydrate | MeOH/THF/H2O (various ratios) | 15-20 °C | 14 hours | ~50-60% |

Purification and Characterization

- The crude acid is purified by recrystallization from ethanol or by column chromatography.

- Characterization includes NMR (¹H and ¹³C), mass spectrometry (MS), and elemental analysis to confirm structure and purity.

Representative Data from Literature

Additional Notes on Preparation

- The order of solvent addition and ensuring clarity of solutions is critical during formulation steps, especially when preparing in vivo formulations involving DMSO, PEG300, Tween 80, and corn oil as co-solvents to maintain solubility and stability.

- Physical methods such as vortexing, ultrasound, or mild heating can aid dissolution during preparation.

- The purity and stereochemistry (if applicable) should be confirmed by chromatographic and spectroscopic methods.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-4-yloxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents (e.g., methyl iodide) under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(1-methyl-1H-indol-4-yloxy)acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-4-yloxy)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may mimic the action of natural plant hormones, binding to receptors and modulating gene expression and cellular processes . In medicinal applications, it may interact with enzymes or receptors involved in inflammation, microbial growth, or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

2-(1H-Indol-4-yl)acetic Acid (CAS: 16176-74-2)

- Structure : Lacks the methyl group at the indole nitrogen (N1) but retains the acetic acid at the 4-position.

- Molecular Formula: C₁₀H₉NO₂; MW: 175.18 g/mol .

(1-Methyl-1H-indol-3-yl)acetic Acid (CAS: 52531-20-1)

Alkyl Chain Modifications on the Indole Nitrogen

[(1-Isopropyl-1H-indol-4-yl)oxy]acetic Acid (CAS: 2108810-86-0)

- Structure : Isopropyl group at N1 and oxyacetic acid at the 4-position.

- Molecular Formula: C₁₃H₁₅NO₃; MW: 233.27 g/mol .

{[1-(3-Methylbutyl)-1H-indol-4-yl]oxy}acetic Acid (CAS: 2108552-40-3)

Functional Group Variations

2-(4-Ethoxy-1H-indol-3-yl)acetic Acid (CAS: 191675-69-1)

- Structure : Ethoxy group at the 4-position and acetic acid at the 3-position.

- Molecular Formula: C₁₂H₁₃NO₃; MW: 219.24 g/mol .

2-(4-Acetamido-1H-indol-1-yl)acetic Acid (CAS: 1573548-32-9)

Comparative Analysis Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Trends | Pharmacological Implications |

|---|---|---|---|---|---|---|

| 2-(1-Methyl-1H-indol-4-yloxy)acetic acid | 1093759-63-7 | C₁₁H₁₁NO₃ | 205.22 | N1-methyl, C4-oxyacetic acid | Moderate | Balanced solubility/permeability |

| 2-(1H-Indol-4-yl)acetic acid | 16176-74-2 | C₁₀H₉NO₂ | 175.18 | C4-acetic acid | High | Improved solubility, reduced stability |

| [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid | 2108810-86-0 | C₁₃H₁₅NO₃ | 233.27 | N1-isopropyl, C4-oxyacetic acid | Low | Enhanced lipophilicity |

| 2-(4-Ethoxy-1H-indol-3-yl)acetic acid | 191675-69-1 | C₁₂H₁₃NO₃ | 219.24 | C4-ethoxy, C3-acetic acid | Moderate | Altered electronic properties |

Biological Activity

2-(1-methyl-1H-indol-4-yloxy)acetic acid is an indole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a methyl group and an acetic acid moiety attached to the indole framework. The biological activity of this compound can be attributed to its interactions with various biological targets, including receptors and enzymes, leading to significant pharmacological effects.

- Molecular Formula : C₁₁H₁₃N₁O₂

- Molecular Weight : 189.23 g/mol

The presence of functional groups such as the carboxylic acid and the indole moiety contributes to its chemical reactivity and potential therapeutic applications.

This compound interacts with multiple biological pathways:

- Receptor Binding : This compound has been shown to bind with high affinity to various receptors, influencing cellular signaling pathways.

- Enzyme Interaction : It exhibits enzyme inhibition or activation properties, which can modulate biochemical reactions crucial for cellular functions.

- Gene Expression Regulation : The compound affects gene expression related to metabolic and immune responses, impacting overall cellular behavior.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antioxidant Activity : Indoles are known for their ability to scavenge free radicals, providing protective effects against oxidative stress.

- Anticancer Properties : Studies have demonstrated cytotoxic effects against various cancer cell lines, showcasing its potential as an anticancer agent. For instance, it has shown significant activity against melanoma and leukemia cell lines .

- Antimicrobial Effects : The compound has demonstrated antimicrobial activity, which may be useful in developing new antibiotics.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Activity :

-

Antioxidant Studies :

- Research highlighted the antioxidant capabilities of this compound, showing its potential to reduce oxidative stress markers in vitro.

- Enzyme Inhibition :

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(1-Methylindol-2-yl)acetic acid | Indole structure with acetic acid | Different biological activity profiles |

| Indole-3-acetic acid | Naturally occurring plant hormone | Role in plant growth regulation |

| 5-Hydroxyindoleacetic acid | Hydroxyl group at position 5 | Metabolite of serotonin; involved in neurotransmission |

| 3-Indolepropionic acid | Propionic acid substitution | Potential neuroprotective effects |

The distinct features of this compound lie in its specific methyl and oxy substituents on the indole framework, influencing both its chemical reactivity and biological activity compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-methyl-1H-indol-4-yloxy)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves alkylation of the indole oxygen with a methyl group followed by coupling to an acetic acid moiety. Key steps include protecting group strategies (e.g., tert-butyl esters) to prevent undesired side reactions. For example, regioselective bromination (as in 3-bromo-4-methoxyphenylacetic acid synthesis) highlights the importance of controlled reaction conditions and stoichiometry . Optimization may require adjusting solvent polarity (e.g., acetic acid for bromination) and temperature to enhance yield and purity.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- FT-IR and FT-Raman : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and hydrogen bonding motifs .

- NMR : ¹H and ¹³C NMR resolve substituent positions on the indole ring (e.g., methyl group at N1 and oxyacetic acid at C4).

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and intermolecular interactions. Hydrogen-bonded dimers, common in carboxylic acids, can be analyzed via R₂²(8) motifs .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at -20°C to minimize oxidation. Avoid exposure to moisture due to the hygroscopic nature of carboxylic acids. Use amber vials to protect against light-induced decomposition, as indole derivatives are often photosensitive .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) resolve discrepancies between experimental and theoretical vibrational spectra?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to simulate vibrational modes. Discrepancies often arise from solvent effects or anharmonicity. Adjust computational parameters (e.g., scaling factors, solvation models) and cross-validate with experimental FT-IR/FT-Raman data. For example, 2-(1H-indol-3-yl)-2-oxoacetic acid studies demonstrate how combining DFT with spectroscopy clarifies tautomeric forms .

Q. What strategies address regioselectivity challenges during functionalization of the indole ring?

- Methodological Answer :

- Directing groups : Introduce electron-donating groups (e.g., methoxy) to steer electrophilic substitution to specific positions .

- Metal catalysis : Use palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) at C4 or C7 positions.

- Protection/deprotection : Temporarily block reactive sites (e.g., N-methylation) to isolate desired products .

Q. How can crystallographic data be leveraged to analyze supramolecular interactions influencing physicochemical properties?

- Methodological Answer : Refine X-ray data with SHELX software to identify hydrogen bonds, π-π stacking, and van der Waals interactions. For example, centrosymmetric hydrogen-bonded dimers in 3-bromo-4-methoxyphenylacetic acid significantly impact melting points and solubility . Use Mercury (CCDC) to visualize packing diagrams and quantify interaction energies.

Q. What experimental approaches reconcile contradictions in reaction mechanisms (e.g., unexpected by-products)?

- Methodological Answer :

- Kinetic vs. thermodynamic control : Vary reaction temperature and time to favor one pathway.

- Isolation and characterization : Use preparative HPLC or column chromatography to separate by-products, followed by MS/NMR for structural elucidation.

- In situ monitoring : Employ techniques like ReactIR to track intermediate formation .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data between spectroscopic results and computational predictions?

- Methodological Answer : Re-examine sample purity (e.g., via HPLC) and computational assumptions (e.g., gas-phase vs. solvated models). For vibrational spectra, compare experimental peaks with scaled DFT frequencies. In 2-(1H-indol-3-yl)-2-oxoacetic acid, discrepancies in C=O stretching frequencies were resolved by considering intermolecular hydrogen bonding in the solid state .

Q. What statistical methods validate crystallographic refinement quality?

- Methodological Answer : Use SHELXL’s built-in metrics (e.g., R-factor, wR2, and goodness-of-fit). Apply Prince & Nicholson’s statistical tests to identify and exclude outlier reflections. Tools like FCF_filter ensure data integrity by flagging anomalous intensities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.